molecular formula C18H16N4O B2821979 3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile CAS No. 1775343-73-1

3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile

Cat. No.: B2821979
CAS No.: 1775343-73-1
M. Wt: 304.353
InChI Key: WSLNNJJDTKNFRF-UHFFFAOYSA-N
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Description

3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile is an organic compound characterized by its distinct pyrazino-indazol structure. This unique structure grants it interesting chemical properties that have found applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile typically involves multiple steps starting from readily available precursors. One common route might involve:

  • Preparation of the pyrazino[1,2-b]indazole core: : This can be synthesized via a condensation reaction involving suitable indazole and pyrazine derivatives.

  • Functionalization at the nitrogen atom: : The pyrazino[1,2-b]indazole can then be subjected to alkylation to introduce the oxo moiety, resulting in the 1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol structure.

  • Final coupling reaction: : The benzonitrile group is introduced through a coupling reaction involving a suitable nitrile precursor.

Industrial Production Methods

In an industrial setting, these synthetic steps are typically optimized for higher yield and purity, often involving:

  • Automated reaction monitoring: : To ensure each step proceeds efficiently.

  • Purification techniques: : Such as crystallization or chromatography.

  • Scale-up procedures: : To convert lab-scale reactions to industrial-scale processes.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of reactions, including:

  • Oxidation: : It can be oxidized under controlled conditions, affecting the benzonitrile moiety.

  • Reduction: : Reduction can occur at the oxo group or other susceptible sites within the compound.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify various functional groups.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like hydrogen peroxide or peracids under mild to moderate conditions.

  • Reduction: : Involves reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas over a palladium catalyst.

  • Substitution: : Requires nucleophiles or electrophiles, depending on the desired reaction outcome, often under acidic or basic conditions.

Major Products

  • Oxidation: : Can produce various oxidized derivatives, potentially including carboxylic acid or ketone functionalities.

  • Reduction: : Leads to alcohol or amine derivatives.

  • Substitution: : Generates a wide range of substituted products, depending on the nature of the substituent introduced.

Scientific Research Applications

The compound is utilized across various domains:

  • Chemistry: : As a precursor or intermediate in the synthesis of complex molecules.

  • Biology: : Its unique structure allows for interactions with biological macromolecules, making it a candidate for biochemical studies.

  • Medicine: : Its potential pharmacological properties are investigated for therapeutic applications.

  • Industry: : Used in the development of novel materials or as a catalyst in specific reactions.

Mechanism of Action

The compound exerts its effects through:

  • Binding to molecular targets: : Such as enzymes, receptors, or DNA.

  • Modulating biological pathways: : Affecting processes like signal transduction, gene expression, or metabolic pathways.

  • Inducing conformational changes: : In target molecules, leading to altered activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile

  • 3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-yl)methyl]benzonitrile

Uniqueness

This compound stands out due to its:

  • Unique structure: : The specific arrangement of the pyrazino-indazol core and benzonitrile group.

  • Versatile reactivity: : Offers a broad range of chemical transformations.

  • : In various scientific and industrial fields.

There you go. Anything you want to delve deeper into? No pressure, though; late-night chemical deep dives are a vibe.

Properties

IUPAC Name

3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c19-11-13-4-3-5-14(10-13)12-21-8-9-22-17(18(21)23)15-6-1-2-7-16(15)20-22/h3-5,8-10H,1-2,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLNNJJDTKNFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4=CC(=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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